molecular formula C8H5Cl B043536 1-Chloro-2-ethynylbenzene CAS No. 873-31-4

1-Chloro-2-ethynylbenzene

Cat. No. B043536
CAS RN: 873-31-4
M. Wt: 136.58 g/mol
InChI Key: DGLHLIWXYSGYBI-UHFFFAOYSA-N
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Description

"1-Chloro-2-ethynylbenzene" is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules, catalysis, and material science. It serves as a precursor for various chemical reactions and polymers, showcasing its versatility and utility in chemical synthesis and material development.

Synthesis Analysis

The synthesis of derivatives related to 1-Chloro-2-ethynylbenzene, such as 2-alkyl-1-ethynylbenzenes, has been facilitated by ruthenium-catalyzed cyclization, demonstrating the potential for creating complex structures from simple ethynylbenzene derivatives through catalytic processes (Odedra et al., 2007).

Molecular Structure Analysis

Gas-phase electron diffraction and ab initio/DFT MO calculations have been utilized to determine the molecular structures of ethynylbenzene derivatives, revealing the effects of substitution on benzene ring deformation and providing insights into the molecular geometry and electronic structure of these compounds (Campanelli et al., 2006).

Chemical Reactions and Properties

  • Cyclization Reactions: The cyclization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes highlights the reactivity of these compounds towards cyclization, facilitated by metal salts like PtCl2 and [RuCl2(CO)3]2, even at ambient temperatures. This demonstrates their potential in synthesizing indene derivatives, which are valuable in organic synthesis and pharmaceutical chemistry (Tobisu et al., 2009).
  • Oxidative Dimerization: Ethynylbenzene undergoes oxidative dimerization in the presence of copper complexes, indicating the role of metal catalysis in facilitating the formation of dimeric structures from ethynylbenzene derivatives. This process exemplifies the chemical reactivity of 1-Chloro-2-ethynylbenzene derivatives under catalytic conditions (Meinders et al., 1977).

Physical Properties Analysis

Investigations into the physical properties of ethynylbenzene derivatives, such as their polymorphic forms and hydrogen bonding interactions, provide valuable insights into the influence of molecular structure on physical characteristics and stability. These studies contribute to a deeper understanding of the material properties of these compounds and their potential applications in various fields (Dziubek et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-Chloro-2-ethynylbenzene derivatives, including their reactivity towards hydroboration, cyclocarbonylation, and interactions with other chemical entities, have been extensively studied. These reactions underscore the versatile chemical behavior of ethynylbenzene derivatives and their potential as intermediates in organic synthesis and material science applications (Wrackmeyer et al., 2007).

Scientific Research Applications

General Use

1-Chloro-2-ethynylbenzene is a chlorinated benzene derivative . It’s commonly used as a biochemical reagent , and it’s available for purchase from various chemical suppliers . This compound contains an alkyne group, which allows it to undergo certain types of chemical reactions .

Specific Application: Synthesis of Isoxazole Derivative

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Chloro-2-ethynylbenzene can be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole . Isoxazoles are a type of organic compound that have various applications in medicinal chemistry and drug discovery.
  • Methods of Application: While the exact experimental procedures for this synthesis were not provided, it likely involves a series of organic reactions, starting with 1-Chloro-2-ethynylbenzene, to form the isoxazole ring structure. The alkyne group in 1-Chloro-2-ethynylbenzene would play a key role in these reactions .

Click Chemistry

  • Scientific Field: Biochemistry
  • Summary of the Application: 1-Chloro-2-ethynylbenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, meaning it can be used in click chemistry reactions .
  • Methods of Application: The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry reaction, which are characterized by their efficiency and versatility .

Synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Chloro-2-ethynylbenzene may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole . Isoxazoles are a type of organic compound that have various applications in medicinal chemistry and drug discovery.
  • Methods of Application: While the exact experimental procedures for this synthesis were not provided, it likely involves a series of organic reactions, starting with 1-Chloro-2-ethynylbenzene, to form the isoxazole ring structure .

Safety And Hazards

1-Chloro-2-ethynylbenzene is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-chloro-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLHLIWXYSGYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342931
Record name 1-Chloro-2-ethynylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethynylbenzene

CAS RN

873-31-4
Record name 1-Chloro-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-ethynylbenzene
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Synthesis routes and methods

Procedure details

Potassium hydroxide (77.5 g, 1.38 mol) was added in 4 portions to a stirred solution of (2-chlorophenylethynyl)-trimethylsilane (95.0 g, 0.46 mol) in methanol (250 ml) at 0° C. The mixture was stirred at 0° C. until the reaction was complete (by tlc 1:1 ethyl acetate:hexane). The mixture was neutralised by the addition of 10% hydrochloric acid and the product was extracted into dichloromethane (2×150 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo. The residual oil was purified by short path distillation (Kugelrohr) to give 1-chloro-2-ethynylbenzene (41.23 g) as a clear oil. B.pt. 38° C./10 mBar. 250 MHz 1H-NMR (CDCl3) δ (ppm): 3.25 (s, 1H)(CH), 7.1-7.5 (m, 4H) (ArH); GC purity 89%, GC retention time 2.67 min.
Quantity
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
程学智, 贾俊, 匡春香 - 中国化学: 英文版, 2011 - cqvip.com
FULL PAPE Convenient Synthesis of Terminal AIkynes frOm anti-3-Aryl-2, 3 一 dibromopropanoic Acids Using a K2CO3/D MSO System Cheng, Xuezhi (程学智) Jia, Jun (贾俊) Kuang, …
Number of citations: 0 www.cqvip.com
A Bakhoda, OE Okoromoba, C Greene… - Journal of the …, 2020 - ACS Publications
… We next surveyed a range of C sp3 –H substrates that undergo C–H alkynylation with 1-chloro-2-ethynylbenzene (11). While a range of alkylbenzenes with benzylic C–H bonds provide …
Number of citations: 29 pubs.acs.org
RT Yu, T Rovis - Journal of the American Chemical Society, 2008 - ACS Publications
… Cycloaddition with 1-chloro-2-ethynylbenzene gives product 3 in only 35% yield and 31% … Cycloaddition with 1-chloro-2-ethynylbenzene gives product 3 in only 35% yield and 31% ee, …
Number of citations: 78 pubs.acs.org
Z Zhang, J Shi, T Zhu, L Zhang, W Wei - Journal of Colloid and Interface …, 2022 - Elsevier
… ), N, N-dimethylformamide (DMF), phenylacetylene, 4-ethynyltoluene, 1-octyne, 3,3-dimethyl-1-butyne, 3-ethynylthiophene, 1-chloro-4-ethynylbenzene, 1-chloro-2-ethynylbenzene, and …
Number of citations: 2 www.sciencedirect.com
JH Kim, SY Choi, J Bouffard, S Lee - The Journal of Organic …, 2014 - ACS Publications
… For example, the pyrrole 3w, formed by the sequential reaction of 3-phenylpropionitrile (1k) with a Reformatsky reagent and 1-chloro-2-ethynylbenzene (2i), could be converted to …
Number of citations: 31 pubs.acs.org
K Liang, L Lu, X Liu, D Yang, S Wang, Y Gao… - ACS …, 2021 - ACS Publications
… 1-Ethynyl-4-(trifluoromethoxy)benzene and 1-chloro-2-ethynylbenzene were also tolerated in this reaction (2o and 2p). 4-Ethynylbenzeneboronic acid pinacol ester transformed …
Number of citations: 9 pubs.acs.org
DS Rao, TR Reddy, S Kashyap - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… Following general procedure A using 1-chloro-2-ethynylbenzene (1b, 125 mg, 0.919 mmol) and purified by silica gel column chromatography, eluting with hexanes afforded the title …
Number of citations: 25 pubs.rsc.org
O Okoromoba, C Greene, MR Boroujeni, JA Bertke… - 2020 - chemrxiv.org
… We next surveyed a range of C−H substrates that undergo C−H alkynylation with 1−chloro−2−ethynylbenzene (11). While a range alkylbenzenes with benzylic C−H bonds provide good …
Number of citations: 0 chemrxiv.org
P Subramanian, KP Kaliappan - Chemistry–An Asian Journal, 2018 - Wiley Online Library
An efficient multicomponent reaction for the synthesis of stereoenriched cyclopentyl‐isoxazoles from camphor‐derived α‐oximes, alkynes, and MeOH is reported. Our method involved a …
Number of citations: 11 onlinelibrary.wiley.com
TC Tran, PJ Marriott - Atmospheric Environment, 2008 - Elsevier
… Other classes of compounds such as, benzene compounds including methylbenzenes, methoxybenzene and chlorinated benzene such as 1-chloro-2-ethynylbenzene were generated …
Number of citations: 21 www.sciencedirect.com

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